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Compound of Interest

Compound Name: Bcp-NC2-C12

Cat. No.: B15575772 Get Quote

A comparative analysis of the antiviral properties of various medium-chain fatty acids (MCFAs)

reveals significant potential for mitigating African Swine Fever Virus (ASFV). This guide

synthesizes available experimental data to offer a clear comparison of their inhibitory effects

and mechanisms of action. It is important to note that Bcp-NC2-C12, an ionizable cationic lipid

used in mRNA delivery systems, is structurally distinct from MCFAs and, to date, no scientific

literature has evaluated its efficacy against ASFV.

Comparative Efficacy of Medium-Chain Fatty Acids
in ASFV Inhibition
Medium-chain fatty acids, particularly caprylic acid (C8), capric acid (C10), and lauric acid

(C12), have demonstrated notable antiviral activity against ASFV in in vitro settings. Studies

have shown that these effects are dose-dependent, with synergistic mixtures often exhibiting

greater potency than individual fatty acids.

A key study evaluated the anti-ASFV effects of individual and synergistic forms of MCFAs in an

in vitro feed model. The findings indicated that both individual and combined forms of MCFAs

possess strong, dose-dependent anti-ASFV activity. Notably, synergistic mixtures of MCFAs,

such as combinations of C6, C8, and C10, or C8, C10, and C12, were found to be more

effective at lower concentrations compared to individual MCFAs.[1][2][3][4][5] For instance,

while individual MCFAs showed strong antiviral effects at doses of 0.375% and 0.5%,

synergistic mixtures demonstrated significant activity at a lower dose of 0.25%.[1][2][3][4][5]
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Another investigation into the antiviral activities of caprylic, capric, and lauric acids, alongside

glycerol monolaurate (GML), confirmed their inhibitory effects on ASFV in liquid conditions.[6]

[7] This research highlighted that GML was more potent than the MCFAs, effective at lower

concentrations, and exhibited direct virucidal activity.[6][7]

The following table summarizes the quantitative data from these studies, offering a comparative

view of the efficacy of different MCFAs and their mixtures in inhibiting ASFV.
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Compound Concentration Assay Type Key Findings Reference

Caprylic Acid

(C8)

0.375% and

0.5%

In vitro feed

model (Real-time

PCR,

Haemadsorption)

Strong antiviral

effect against

ASFV infectivity.

[1][2][3][4][5]

Synergistic

MCFAs (C6-C8-

C10)

0.25%

In vitro feed

model (Real-time

PCR)

Significant

increase in Cq

value compared

to positive

control,

indicating viral

inhibition. More

effective than

individual C8.

[1][3][4]

Synergistic

MCFAs (C8-C10-

C12)

0.25%

In vitro feed

model (Real-time

PCR)

Significant

increase in Cq

value compared

to positive

control,

indicating viral

inhibition. More

effective than

individual C8.

[1][2][3][4][5]

Caprylic Acid

(C8)
Not specified

Liquid antiviral

assay
Inhibits ASFV. [6][7]

Capric Acid

(C10)
Not specified

Liquid antiviral

assay
Inhibits ASFV. [6][7]

Lauric Acid (C12) Not specified
Liquid antiviral

assay
Inhibits ASFV. [6][7]

Glycerol

Monolaurate

(GML)

Lower than

MCFAs

Liquid antiviral

assay

More potent than

MCFAs with

direct virucidal

activity.

[6][7]
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Experimental Methodologies
The evaluation of MCFA efficacy against ASFV has been conducted through a series of well-

defined experimental protocols. These methodologies are crucial for understanding and

replicating the findings.

In Vitro Feed Model for ASFV Inhibition
This experimental setup is designed to simulate the contamination of swine feed and assess

the antiviral activity of MCFAs in this matrix.

Cell Culture and Virus Propagation: Porcine alveolar macrophages (PAMs), the primary

target cells for ASFV, are cultured. A field strain of ASFV is propagated in these cells to

generate a viral stock with a known titer.[1][4][5]

Cytotoxicity Assay: Before evaluating antiviral activity, the potential toxicity of the MCFA

products on PAM cells is determined using a standard MTT assay. This ensures that the

observed antiviral effects are not due to cell death caused by the compounds.[2][4]

Feed Treatment and Virus Inoculation: Complete swine feed is treated with different

concentrations of individual or synergistic MCFA products. The treated feed is then

inoculated with a known titer of ASFV.

Virus Recovery and Quantification: After a specific incubation period (e.g., 24 hours), the

virus is recovered from the feed samples. The amount of remaining infectious virus is

quantified using two primary methods:

Real-time PCR: This technique measures the quantity of viral DNA, with an increase in the

quantification cycle (Cq) value indicating a reduction in viral genetic material.[1][3][4][5]

Haemadsorption (HAD) Assay: This assay determines the infectious viral titer by observing

the adsorption of red blood cells to infected PAMs.[1][4][5]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.caymanchem.com/product/42940/bcp-nc2-c12
https://pubmed.ncbi.nlm.nih.gov/7492781/
https://pubmed.ncbi.nlm.nih.gov/31118049/
https://www.woah.org/app/uploads/2021/03/a-african-swine-fever-v2-0.pdf
https://pubmed.ncbi.nlm.nih.gov/7492781/
https://www.caymanchem.com/product/42940/bcp-nc2-c12
https://pmc.ncbi.nlm.nih.gov/articles/PMC9784410/
https://pubmed.ncbi.nlm.nih.gov/7492781/
https://pubmed.ncbi.nlm.nih.gov/31118049/
https://www.caymanchem.com/product/42940/bcp-nc2-c12
https://pubmed.ncbi.nlm.nih.gov/7492781/
https://pubmed.ncbi.nlm.nih.gov/31118049/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15575772?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Experiment

Analysis

Porcine Alveolar
Macrophage (PAM) Culture

ASFV Propagation
in PAMs

Cytotoxicity Assay
(MTT)

ASFV Inoculation
of Treated Feed

MCFA Product
Preparation

Swine Feed Treatment
with MCFAs

Incubation

Virus Recovery
from Feed

Real-time PCR
(Viral DNA Quantification)

Haemadsorption Assay
(Infectious Titer)

Click to download full resolution via product page

Experimental workflow for in vitro feed model.

Liquid Antiviral Assay
This method assesses the direct virucidal activity of the compounds in a liquid medium.

Compound and Virus Mixture: The antiviral compounds (MCFAs or GML) are mixed with a

known concentration of ASFV in a liquid medium.
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Incubation: The mixture is incubated for a defined period to allow for the interaction between

the compound and the virus.

Measurement of Residual Infectivity: The remaining infectivity of the virus is measured by

adding the mixture to cultured cells and quantifying the viral load, often through viral titer

measurements.[6][7]

Mechanism of Action: Disruption of the Viral
Envelope
The primary proposed mechanism for the antiviral activity of MCFAs against enveloped viruses

like ASFV is the disruption of the viral lipid envelope. This direct virucidal action inactivates the

virus before it can infect host cells.

ASFV is an enveloped virus, meaning its protein capsid is surrounded by a lipid bilayer derived

from the host cell. This envelope is essential for the virus to enter host cells. MCFAs, being

fatty acids, can integrate into this lipid membrane, leading to its destabilization and eventual

rupture. This disruption can result in the leakage of viral contents and conformational changes

to surface proteins that are necessary for attachment and entry into host cells.

Evidence for this mechanism comes from enzyme-linked immunosorbent assay (ELISA)

experiments which have shown that treatment with GML, a derivative of lauric acid, hinders the

antibody recognition of the membrane-associated ASFV p72 structural protein.[6] This

suggests that the treatment alters the conformation of this key protein, likely as a consequence

of viral membrane disruption.
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Proposed mechanism of ASFV inactivation by MCFAs.

In conclusion, while Bcp-NC2-C12 is not a relevant compound for ASFV inhibition based on

current knowledge, various medium-chain fatty acids, particularly in synergistic mixtures,

represent a promising avenue for mitigating ASFV transmission, especially through

contaminated feed. Their mechanism of action appears to be a direct disruption of the viral

envelope, a desirable trait for an antiviral agent. Further in vivo studies are warranted to

translate these in vitro findings into practical applications for swine health.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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